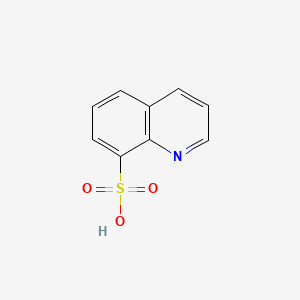

8-Quinolinesulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28840. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

quinoline-8-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVRECLPTCOMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058923 | |

| Record name | 8-Quinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-48-3 | |

| Record name | 8-Quinolinesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Quinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Quinolinesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Quinolinesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-8-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-QUINOLINESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84Y9B81O6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 8-Quinolinesulfonic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental protocols are provided.

Core Physicochemical Properties

This compound (CAS Number: 85-48-3) is an organic compound featuring a quinoline (B57606) ring substituted with a sulfonic acid group at the 8th position.[1][2] Its molecular formula is C₉H₇NO₃S.[1][2][3][4] This compound is recognized for its utility as a chelating agent and as an intermediate in the synthesis of pharmaceuticals and dyes.[1][3]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₃S | [1][3][4] |

| Molecular Weight | 209.22 g/mol | [3][4][5] |

| Melting Point | > 300 °C | [3][4][6] |

| Boiling Point | Decomposes before boiling | [5] |

| pKa | -1.83 ± 0.40 (Predicted) | [1][4] |

| Appearance | Off-white to light yellow or brown powder | [1][3][4][5] |

| Solubility in Water | Soluble / Moderate solubility, pH-dependent | [1][2][5] |

| Density | 1.62 g/cm³ | [4] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase.[7][8] This property is a crucial indicator of purity; pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7][9] This assembly is then placed in a heating bath (e.g., a Thiele tube with oil) or a melting point apparatus.[9]

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 2°C per minute, especially near the expected melting point.[9][11]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[10] The melting point is reported as the range T1-T2.[8]

Caption: Workflow for Melting Point Determination.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a standard technique for determining equilibrium solubility.[12]

Methodology: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.[12]

-

Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 37 ± 1 °C) until equilibrium is reached.[12][13] This can take 24 to 48 hours.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[12] This step is critical to prevent solid particles from interfering with the analysis.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[14][15]

-

Replication: The experiment should be performed in triplicate to ensure the reliability of the results.[13]

Caption: Workflow for Solubility Determination.

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For sulfonic acids, which are strong acids, methods like UV-metric titration or NMR spectroscopy are often employed.[16][17]

Methodology: UV-Metric Titration

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system. For compounds with low water solubility, aqueous-organic mixtures (e.g., water-methanol) may be used.[16]

-

Titration: The solution is titrated with a strong base (e.g., NaOH) of known concentration.

-

UV-Vis Measurement: After each addition of the titrant, the UV-Vis absorption spectrum of the solution is recorded. The protonated and deprotonated forms of the molecule will have different absorption spectra.

-

Data Analysis: The changes in absorbance at specific wavelengths are plotted against the pH or the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by fitting the data to the Henderson-Hasselbalch equation.

-

Extrapolation (if necessary): If an organic co-solvent is used, a series of measurements at different solvent compositions can be performed, and the results extrapolated to obtain the pKa in pure water (Yasuda-Shedlovsky extrapolation).[16]

Key Relationships and Applications

pH and Solubility

The solubility of this compound in aqueous solutions is dependent on the pH. As a strong acid, it exists predominantly in its ionized (sulfonate) form over a wide pH range. This ionized form is polar and generally exhibits higher water solubility compared to the non-ionized form.

Caption: pH-Dependent Form and Solubility.

Chelating Agent in Analytical Chemistry

This compound is an effective chelating agent, capable of forming stable complexes with various metal ions.[3] This property is leveraged in analytical chemistry for the detection and quantification of trace metals. The formation of these metal complexes can enhance the sensitivity and specificity of analytical techniques like spectrophotometry and chromatography.[2][3]

Caption: Role as a Chelating Agent.

Spectral Properties

Spectral data is essential for the structural elucidation and identification of this compound.

-

IR Spectroscopy: Infrared spectra reveal the presence of characteristic functional groups. Key absorptions would be expected for the S=O stretching of the sulfonic acid group, as well as vibrations corresponding to the aromatic quinoline ring.

-

UV-Vis Spectroscopy: UV-Visible spectroscopy is useful for quantitative analysis and studying electronic transitions within the molecule. The aromatic system of the quinoline ring gives rise to characteristic absorption bands in the UV region.

Conclusion

This compound possesses a distinct set of physicochemical properties that are foundational to its applications in various scientific fields. Its high melting point indicates thermal stability, while its aqueous solubility and acidic nature are key to its role as a reagent and synthetic intermediate. The experimental protocols and conceptual diagrams provided in this guide offer a practical framework for professionals working with this versatile compound, facilitating further research and development.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. quinoline-8-sulfonic acid [chembk.com]

- 5. This compound | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [sulfonic-acid.com]

- 6. fishersci.com [fishersci.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. researchgate.net [researchgate.net]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. 4.4. Experimental Approach for Solubility Determination [bio-protocol.org]

- 16. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 18. QUINOLINE-8-SULFONIC ACID SODIUM SALT(70086-60-1) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

Spectroscopic Profile of 8-Quinolinesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-Quinolinesulfonic acid, a key intermediate in pharmaceutical synthesis and a versatile chelating agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The data presented below is for the sodium salt of this compound, which is expected to have a very similar spectroscopic profile to the free acid, particularly in polar solvents.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound Sodium Salt (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Multiplicity | Coupling Constant (J) Hz |

| 9.032 | H-2 | d | J(A,F)=4.3, J(A,B)=1.8 |

| 8.438 | H-4 | d | J(B,F)=8.4 |

| 8.267 | H-7 | d | J(C,E)=8.7, J(C,D)=1.5 |

| 8.045 | H-5 | d | J(D,E)=8.2 |

| 7.609 | H-3 | dd | - |

| 7.596 | H-6 | dd | - |

Data is for the sodium salt and serves as a close approximation for the free acid.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound Sodium Salt (DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 150.90 | C-2 |

| 143.48 | C-8a |

| 142.52 | C-4 |

| 136.84 | C-7 |

| 130.41 | C-5 |

| 128.57 | C-4a |

| 128.36 | C-6 |

| 125.37 | C-3 |

| 121.14 | C-8 |

Data is for the sodium salt and serves as a close approximation for the free acid.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The following table summarizes the expected IR absorption bands for this compound based on the analysis of its sodium salt and related compounds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 1600-1475 | Aromatic C=C | Stretching |

| ~1250 | S=O (Sulfonic Acid) | Asymmetric Stretching |

| ~1050 | S=O (Sulfonic Acid) | Symmetric Stretching |

| ~1170 | C-N | Stretching |

| 900-690 | Aromatic C-H | Out-of-plane Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

| Methanol (B129727) / Ethanol | ~250-260 and ~300-320 | π → π* |

These values are estimations based on structurally similar compounds and may vary depending on the solvent and pH.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

NMR Experimental Workflow

A sample of this compound (10-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used, and a larger number of scans is typically required. Data processing involves Fourier transformation, phase and baseline correction, and referencing to a known standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

IR Spectroscopy Experimental Workflow

For solid-state analysis, a potassium bromide (KBr) pellet is prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first. The sample is then placed in the infrared beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

UV-Vis Spectroscopy Experimental Workflow

A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1-1.0). The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The blank is then replaced with the sample cuvette, and the absorbance is measured over a range of wavelengths (e.g., 200-400 nm) to determine the absorption maxima (λmax).

The Solubility Profile of 8-Quinolinesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 8-Quinolinesulfonic acid in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility characteristics and furnishes a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is an aromatic sulfonic acid containing a quinoline (B57606) nucleus.[1][2] Its chemical structure, featuring both a heterocyclic aromatic ring and a strongly acidic sulfonic acid group, governs its physicochemical properties, including its solubility.[3] The presence of the sulfonic acid moiety generally imparts a degree of water solubility to organic molecules.[4] Understanding the solubility of this compound in different solvent systems is crucial for a variety of applications, from its use as a reagent in analytical chemistry to its potential role as an intermediate in pharmaceutical synthesis.[5]

Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in scientific literature. The following table summarizes the available qualitative information and provides a template for recording experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | Ambient | Data Not Available | Described as having "moderate solubility" which can be pH-dependent.[3] Generally considered "soluble".[6] |

| Ethanol | Ambient | Data Not Available | - |

| Methanol | Ambient | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | Ambient | Data Not Available | - |

| Dichloromethane (DCM) | Ambient | Data Not Available | A related compound, quinoline-8-sulfonyl chloride, is soluble in DCM.[7] |

| Chloroform | Ambient | Data Not Available | A related compound, quinoline-8-sulfonyl chloride, is soluble in chloroform.[7] |

| Acetonitrile (B52724) | Ambient | Data Not Available | A related compound, quinoline-8-sulfonyl chloride, is soluble in acetonitrile.[7] |

| Diethyl Ether | Ambient | Data Not Available | A related compound, quinoline-8-sulfonyl chloride, is soluble in ether.[7] |

| Pyridine | Ambient | Data Not Available | A related compound, 8-Hydroxy-5-quinolinesulfonic acid hydrate (B1144303), forms a clear yellow solution at 5% concentration.[8] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following protocol outlines a standard and widely accepted method for determining the equilibrium solubility of a compound in a given solvent system.[9][10] This method is suitable for this compound.

Materials

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be established. A typical duration is 24 to 48 hours.[11] The agitation should be vigorous enough to ensure thorough mixing but not so aggressive as to cause particle size reduction.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining suspended microparticles.

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification

The concentration of the dissolved this compound in the diluted samples can be determined using a validated analytical method.

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore, its concentration can be determined by measuring its absorbance at a predetermined wavelength (λmax) and comparing it to a standard curve prepared from solutions of known concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. A suitable HPLC method would involve:

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength where this compound absorbs strongly.

-

Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.

-

Visual Representations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the shake-flask method for solubility determination.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, as depicted in the diagram below.

Caption: Factors impacting the solubility of this compound.

References

- 1. This compound | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. This compound | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [sulfonic-acid.com]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. quinoline-8-sulfonic acid [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 8-Hydroxy-5-quinolinesulfonic acid hydrate [sorachim.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. benchchem.com [benchchem.com]

The Core Mechanism of 8-Quinolinesulfonic Acid as a Chelating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinesulfonic acid is a versatile organic compound recognized for its capacity to form stable complexes with a variety of metal ions. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a chelating agent. It details the coordination chemistry, the functional groups integral to metal ion binding, and the structural characteristics of the resulting complexes. This document also includes detailed experimental protocols for the synthesis of this compound and the characterization of its metal chelates, including the determination of stability constants. Quantitative data for the stability of closely related metal complexes are presented to provide a comparative framework. This guide is intended to be a valuable resource for researchers and professionals in chemistry, pharmacology, and materials science.

Introduction

This compound, a derivative of the heterocyclic compound quinoline (B57606), is a potent chelating agent.[1] Its ability to form stable, often colored, complexes with metal ions has led to its widespread use in analytical chemistry for the detection and quantification of metals.[2] The core of its function lies in its molecular structure: a bicyclic aromatic system containing a nitrogen atom and a sulfonic acid group in a sterically favorable position for coordination with a central metal ion. This guide elucidates the fundamental principles governing this chelation process.

Mechanism of Chelation

The chelating activity of this compound is attributed to its function as a bidentate ligand. This means it can bind to a central metal ion through two separate donor atoms. In the case of this compound, these donor atoms are the nitrogen of the quinoline ring and an oxygen atom from the sulfonic acid group. The formation of a stable five-membered ring upon chelation is a key driver of the stability of the resulting metal complex.

The chelation process can be represented as follows:

Caption: Chelation of a metal ion by this compound.

Quantitative Data: Stability of Metal Complexes

The following table summarizes the stepwise stability constants (log K) for 1:1 and 1:2 metal-ligand complexes of 8-hydroxyquinoline-5-sulfonic acid with various divalent metal ions.

| Metal Ion | log K₁ | log K₂ |

| Cu²⁺ | 11.5 | 10.0 |

| Ni²⁺ | 9.8 | 8.5 |

| Co²⁺ | 8.8 | 7.5 |

| Zn²⁺ | 8.5 | 7.8 |

| Fe²⁺ | 8.2 | 7.0 |

| Mn²⁺ | 6.8 | 5.7 |

| Cd²⁺ | 7.5 | 6.5 |

| Mg²⁺ | 5.2 | 4.0 |

| Ca²⁺ | 4.0 | 3.2 |

Note: Data compiled from various sources for 8-hydroxyquinoline-5-sulfonic acid and should be considered as an approximation for the stability of this compound complexes.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the sulfonation of quinoline.[2]

Materials:

-

Quinoline

-

Fuming sulfuric acid (oleum)

-

Ice

Procedure:

-

In a fume hood, slowly add quinoline to fuming sulfuric acid with constant stirring, maintaining the temperature below 40°C.

-

After the addition is complete, slowly heat the mixture to 115-120°C and maintain this temperature for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the sulfonated mixture onto crushed ice with continuous stirring.

-

The precipitated this compound is collected by filtration, washed with cold water, and dried.

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes

The synthesis of metal complexes of this compound can be performed by reacting the ligand with a metal salt in an appropriate solvent.[4]

Materials:

-

This compound

-

Metal(II) chloride or acetate (B1210297) salt (e.g., CuCl₂, Ni(OAc)₂, ZnCl₂)

-

Ethanol (B145695) or methanol

-

Base (e.g., NaOH or KOH solution)

Procedure:

-

Dissolve this compound in ethanol or methanol.

-

In a separate flask, dissolve the metal salt in the same solvent.

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Adjust the pH of the mixture with a base to facilitate deprotonation of the sulfonic acid and promote complexation.

-

The resulting precipitate of the metal complex is collected by filtration, washed with the solvent, and dried.

Determination of Stoichiometry: Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.

Principle: A series of solutions are prepared with varying mole fractions of the metal and ligand, while the total molar concentration is kept constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.

Procedure:

-

Prepare equimolar stock solutions of the metal ion and this compound.

-

Prepare a series of solutions by mixing the stock solutions in different ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance of the complex.

-

Plot absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

Caption: Experimental workflow for Job's method.

Determination of Stability Constants: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.

Principle: The formation of a metal complex often involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal and ligand as it is titrated with a standard base, the concentration of free ligand at each point of the titration can be calculated. This information is then used to determine the stepwise formation constants of the metal complexes.

Procedure:

-

Prepare solutions of the ligand, the metal salt, and a strong acid in a constant ionic strength medium.

-

Titrate the solution with a standardized, carbonate-free strong base (e.g., NaOH).

-

Record the pH (or mV) of the solution after each addition of the titrant.

-

Perform a separate titration of the strong acid in the same ionic strength medium to calibrate the electrode.

-

Use the titration data to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]) at each point.

-

The stability constants are then determined from a plot of n̄ versus pL (-log[L]).

Conclusion

This compound is an effective bidentate chelating agent that forms stable complexes with a wide range of metal ions through coordination with the quinoline nitrogen and an oxygen atom of the sulfonic acid group. Its utility in various scientific and industrial applications is a direct consequence of this robust chelating ability. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of these metal complexes, enabling further research into their properties and potential applications in areas such as analytical chemistry, drug delivery, and materials science. While stability constant data for this compound is not as prevalent as for its hydroxy-analogs, the provided information serves as a strong predictive tool for its coordination behavior.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and characterization of metal(II)-8-quinolinsulfonamidato (sa-) complexes (M = Co, Ni, Cu, and Zn). Crystal structure of [Zn(sa)2(NH3)]NH3 complex. Carbonic anhydrase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

An In-depth Technical Guide to the Biological Activities of 8-Quinolinesulfonic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 8-quinolinesulfonic acid represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Possessing a privileged scaffold, these molecules have demonstrated a broad spectrum of biological activities, including potent anticancer, antifungal, and antibacterial properties. This technical guide provides a comprehensive overview of the multifaceted biological effects of this compound derivatives, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

A significant area of research for this compound derivatives has been in the field of oncology. Certain derivatives, particularly 8-quinolinesulfonamides, have emerged as promising anticancer agents through their ability to modulate key enzymes involved in cancer cell metabolism.

Mechanism of Action: Modulation of Pyruvate (B1213749) Kinase M2 (PKM2)

A primary anticancer mechanism of quinoline-8-sulfonamide (B86410) derivatives is the modulation of the M2 isoform of Pyruvate Kinase (PKM2).[1][2] PKM2 is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a crucial role in the Warburg effect, a phenomenon where cancer cells favor aerobic glycolysis.[1][3]

PKM2 exists in two interconvertible states: a highly active tetrameric form and a less active dimeric form.[3] In cancer cells, the dimeric form is predominant, leading to a bottleneck in glycolysis at the final step. This results in the accumulation of upstream glycolytic intermediates, which are then shunted into anabolic pathways to produce the building blocks necessary for rapid cell proliferation.[3]

Quinoline-8-sulfonamide derivatives have been shown to act as modulators of PKM2, influencing its quaternary structure and catalytic activity. By affecting the enzyme's function, these compounds can disrupt the metabolic advantages of cancer cells. For instance, some derivatives have been found to reduce intracellular pyruvate levels in cancer cells, indicating a direct impact on glycolytic flux.[2]

Quantitative Anticancer Activity

The cytotoxic effects of various this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

| Derivative Class | Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Quinoline-8-Sulfonamides | Compound 9a | C32 | Amelanotic Melanoma | 520 | [2][4] |

| COLO829 | Melanotic Melanoma | 376 | [2][4] | ||

| MDA-MB-231 | Triple-Negative Breast Cancer | 609 | [2][4] | ||

| U87-MG | Glioblastoma Multiforme | 756 | [2][4] | ||

| A549 | Lung Cancer | 496 | [2][4] | ||

| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides | Various Derivatives | HCT-116 | Colon Cancer | 4 - 43 | [4] |

| MCF-7 | Breast Cancer | 4 - 43 | [4] | ||

| HeLa | Cervical Cancer | 4 - 43 | [4] |

Antimicrobial Activity

This compound derivatives have also demonstrated significant activity against a variety of microbial pathogens, including fungi and bacteria.

Antifungal Activity

The antifungal mechanism of 8-hydroxyquinoline (B1678124) derivatives, including 8-hydroxy-5-quinolinesulfonic acid, involves the disruption of the fungal cell wall and cytoplasmic membrane.[5][6][7] Studies have shown that these compounds can cause morphological changes to fungal cells, including cell shrinkage and surface roughness.[6] The sorbitol protection assay suggests a primary effect on the cell wall.[5][6] Damage to the cell wall and compromise of the cytoplasmic membrane's integrity leads to cellular leakage and ultimately, fungal cell death.[5][7]

The minimum inhibitory concentration (MIC) is the primary quantitative measure of antifungal efficacy.

| Derivative | Fungal Species | MIC (µg/mL) | Reference |

| 8-Hydroxy-5-quinolinesulfonic acid | Candida albicans | 250 | [8] |

| Candida spp. | 1 - 512 | [9] | |

| Dermatophytes | 1 - 512 | [9] | |

| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2 - 1024 | [9] |

| Dermatophytes | 2 - 1024 | [9] | |

| 8-Hydroxyquinoline-5-sulfonamide (PH151) | Candida spp. & Dermatophytes (in nanoemulsion) | 0.5 - 4 | [10] |

| 5-Triazole 8-Hydroxyquinoline (Compound 10) | Candida spp., Dermatophytes, Fusarium solani | 0.5 - 4 | [6][11] |

Antibacterial Activity

Certain this compound derivatives have also shown promise as antibacterial agents.

| Derivative | Bacterial Species | MIC (µg/mL) | Reference |

| 8-Hydroxy-5-quinolinesulfonic acid | Staphylococcus aureus | 500 | [8] |

Experimental Protocols

The following sections detail the standard methodologies employed for the biological evaluation of this compound derivatives.

Synthesis of 8-Quinolinesulfonyl Chloride

A key intermediate in the synthesis of many biologically active 8-quinolinesulfonamide derivatives is 8-quinolinesulfonyl chloride.

Materials:

-

This compound

-

Thionyl chloride or Chlorosulfonic acid

-

Solvent (e.g., Toluene)

-

Triethylamine (B128534) (for subsequent reactions)

-

Bis(trichloromethyl) carbonate (for specific methods)

General Procedure:

-

This compound is reacted with a chlorinating agent such as thionyl chloride or chlorosulfonic acid.[12]

-

The reaction is typically carried out under reflux or controlled heating conditions.[12]

-

For the synthesis of 3-methyl-8-quinolinesulfonyl chloride, a method involving acylation of 3-methylquinoline (B29099) with chlorosulfonic acid at low temperature, followed by reaction with bis(trichloromethyl) carbonate and triethylamine in toluene (B28343) has been reported.[13]

-

The resulting 8-quinolinesulfonyl chloride is then purified, often by recrystallization.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[14][15][16]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14][17]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[14][17] Remove the old medium and add the medium containing the test compounds at various concentrations. Include vehicle and blank controls.[17]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[17]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.[14]

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the dose-response curve.[4][15]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20]

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[19][21]

-

Inoculum Preparation: Culture the test microorganism to a specific turbidity, equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[20][22]

-

Inoculation: Add the diluted microbial suspension to each well containing the compound dilutions. Include a positive control (microbe in broth without compound) and a negative control (broth only).[22]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for yeasts) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).[19][21]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density with a plate reader.[20][22]

Conclusion

This compound and its derivatives constitute a promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents, through mechanisms such as the modulation of cancer cell metabolism, and as antimicrobial agents, by disrupting microbial cell integrity, underscores their therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development of these versatile molecules into novel and effective therapeutic agents. Continued investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action will be crucial in translating the promise of this compound derivatives into clinical applications.

References

- 1. Frontiers | Tyrosine Kinase Signaling in Cancer Metabolism: PKM2 Paradox in the Warburg Effect [frontiersin.org]

- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKM2 and cancer: The function of PKM2 beyond glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of 8-Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Hydroxyquinoline-5-sulfonamides are promising antifungal candidates for the topical treatment of dermatomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class | Semantic Scholar [semanticscholar.org]

- 12. Page loading... [wap.guidechem.com]

- 13. 3-Methyl-8-quinolinesulphonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

8-Quinolinesulfonic Acid: A Linchpin in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Quinolinesulfonic acid, a sulfonated derivative of the heterocyclic compound quinoline (B57606), stands as a pivotal precursor in the landscape of organic synthesis. Its unique chemical architecture, featuring both a quinoline nucleus and a sulfonic acid moiety, imparts a versatile reactivity profile that has been extensively exploited in the synthesis of a diverse array of functional molecules. This technical guide provides a comprehensive overview of this compound's role as a synthetic intermediate, with a particular focus on its application in the development of pharmaceutical agents. This document details its synthesis, key transformations into valuable derivatives such as 8-hydroxyquinoline (B1678124), 8-aminoquinoline, and 8-quinolinesulfonamides, and the biological significance of these resulting compounds. Experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways are presented to serve as a practical resource for professionals in the field.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. The introduction of a sulfonic acid group at the 8-position of the quinoline ring system not only modifies its physicochemical properties, such as solubility, but also provides a reactive handle for a multitude of chemical transformations. This compound is a stable, crystalline solid that serves as a key starting material for several important classes of compounds. Its conversion to 8-hydroxyquinoline (oxine) and its derivatives is a cornerstone of its utility, as these compounds are powerful chelating agents for various metal ions and exhibit significant biological activities. Furthermore, the sulfonic acid group can be readily converted into a sulfonyl chloride, which is a precursor to a wide range of sulfonamides, a class of compounds with well-established therapeutic importance. This guide will delve into the synthetic pathways originating from this compound, providing detailed experimental procedures and highlighting the applications of its derivatives, particularly in the context of drug discovery and development.

Synthesis of this compound

The primary method for the synthesis of this compound is the direct sulfonation of quinoline. This electrophilic aromatic substitution reaction is typically carried out using fuming sulfuric acid (oleum) or concentrated sulfuric acid at elevated temperatures. The position of sulfonation on the quinoline ring is temperature-dependent, with sulfonation at the 8-position being favored under specific conditions.[1]

General Experimental Protocol: Sulfonation of Quinoline

Materials:

-

Quinoline

-

65% Fuming sulfuric acid (Oleum)

-

Ice water

-

500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

-

To a 500 mL three-necked flask, add 250 g of 65% fuming sulfuric acid.

-

Under constant stirring, slowly add 100 g of quinoline via the dropping funnel. Maintain the reaction temperature below 60°C during the addition, which should be completed over approximately 3 hours.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Slowly heat the reaction mixture to 120°C and maintain this temperature for 3 hours.[2]

-

Cool the reaction mixture to room temperature.

-

In a separate vessel, prepare 400 g of ice water. Under vigorous stirring, slowly add the sulfonated reaction mixture to the ice water.

-

Cool the resulting suspension to approximately 5°C.

-

Filter the precipitate, wash it with cold water, and dry to obtain this compound.[2]

Optimization of Reaction Conditions

The yield and purity of this compound are highly dependent on the reaction conditions. The table below summarizes the results from various reported experimental conditions.

| Quinoline (g) | 65% Fuming Sulfuric Acid (g) | Addition Time (h) | Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (g) | Reference |

| 100 | 250 | 3 | 120 | 3 | 140 | [2] |

| 125 | 300 | 3 | 115 | 3 | 183 | [3] |

| 120 | 300 | 3 | 110 | 3 | 180 | [3] |

Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound.

Key Synthetic Transformations of this compound

This compound serves as a versatile precursor for a variety of important organic molecules. The following sections detail the synthesis of its key derivatives.

Synthesis of 8-Hydroxyquinoline

The conversion of this compound to 8-hydroxyquinoline is a crucial transformation, typically achieved through an alkali fusion reaction. This process involves heating the sulfonic acid with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, at high temperatures.

Materials:

-

This compound

-

Sodium hydroxide

-

Water

-

Methanol (catalyst)

-

Autoclave

Procedure:

-

In an autoclave, combine 52 g of this compound, 40 g of water, 40 g of sodium hydroxide, and 5 mL of methanol.[3]

-

Seal the autoclave and heat the mixture to 180°C, reaching a pressure of approximately 1.5 MPa.

-

Maintain these conditions for 7 hours.

-

Cool the autoclave to 60°C and relieve the pressure.

-

Add 100 mL of water to the reaction mixture and stir.

-

The resulting mixture can then be worked up to isolate 8-hydroxyquinoline.

The choice of base, catalyst, and reaction conditions can significantly impact the yield of 8-hydroxyquinoline.

| This compound (g) | Base | Base Amount (g) | Catalyst | Catalyst Volume (mL) | Temperature (°C) | Pressure (MPa) | Time (h) | Reference |

| 52 | Sodium Hydroxide | 40 | Methanol | 5 | 180 | 1.5 | 7 | [3] |

| 52 | Sodium Hydroxide | 40 | Ethanol | 7 | 190 | 1.6 | 8 | [3] |

| 52 | Potassium Hydroxide | 57 | Isopropanol | 6 | 170 | 1.4 | 7 | [3] |

Table 2: Summary of Reaction Conditions for the Synthesis of 8-Hydroxyquinoline. A patent from 1949 describes a high-yield process where quinoline-8-sulfonic acid is reacted with 1.2 to 2 parts by weight of sodium hydroxide at 250-290°C, achieving a yield of approximately 91%.[4]

Synthesis of 8-Quinolinesulfonyl Chloride

8-Quinolinesulfonyl chloride is a key intermediate for the synthesis of sulfonamides. It is typically prepared by reacting this compound with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride. A more direct route from quinoline using chlorosulfonic acid and thionyl chloride has also been reported.[5]

Materials:

-

Quinoline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Reaction vessel

Procedure:

-

React quinoline with 4 to 10 molar equivalents of chlorosulfonic acid at a temperature between 100°C and 160°C for 5 to 15 hours, until the quinoline is substantially consumed.[5]

-

This produces a mixture of the sulfonated and chlorosulfonated quinoline.

-

React this mixture with 1 to 10 molar equivalents of thionyl chloride at a temperature of 50°C or higher (preferably 60-80°C) to yield 8-quinolinesulfonyl chloride.[5]

Synthesis of 8-Aminoquinoline

While various methods exist for the synthesis of 8-aminoquinoline, its preparation from this compound can be achieved through a multi-step process. This typically involves the conversion of the sulfonic acid to the corresponding sulfonamide, followed by hydrolysis or other cleavage methods. A more direct amination of this compound using magnesium amides has also been reported.[6]

Applications in Drug Development: 8-Quinolinesulfonamide Derivatives as PKM2 Inhibitors

A significant application of this compound as a precursor is in the synthesis of 8-quinolinesulfonamide derivatives, which have shown promise as anticancer agents. One of the key molecular targets for these compounds is Pyruvate Kinase M2 (PKM2), an enzyme that plays a critical role in cancer cell metabolism.

The Role of PKM2 in Cancer Metabolism

PKM2 is a key glycolytic enzyme that is highly expressed in many types of cancer cells. It catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. PKM2 can exist in a highly active tetrameric state and a less active dimeric state. In cancer cells, the dimeric form is predominant, which slows down the glycolytic rate and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, to produce the building blocks (nucleotides, amino acids, and lipids) necessary for rapid cell proliferation. By inhibiting PKM2, the metabolic reprogramming of cancer cells can be disrupted, leading to reduced cell viability and proliferation.[7][8]

References

- 1. uop.edu.pk [uop.edu.pk]

- 2. researchgate.net [researchgate.net]

- 3. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 4. US2489530A - Method of making 8-hydroxy quinoline - Google Patents [patents.google.com]

- 5. JP2005139149A - Method for producing quinoline-8-sulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 8-Quinolinesulfonic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinesulfonic acid, a significant heterocyclic organic compound, has played a pivotal role in the advancement of analytical chemistry and the synthesis of various pharmaceutical intermediates. Its unique properties as a chelating agent and its utility as a versatile building block in organic synthesis have cemented its importance in both academic research and industrial applications. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies related to this compound, supplemented with detailed experimental protocols and quantitative data.

Discovery and Historical Context

The journey to the isolation and characterization of this compound was a notable chapter in late 19th-century organic chemistry, marked by initial uncertainties and the gradual unraveling of isomeric complexities.

Early Investigations and the Isomer Puzzle

The first documented sulfonation of quinoline (B57606) was reported by Lubavin in 1870 .[1] However, at the time, the concept of isomerism in such substituted quinolines was not fully understood, and Lubavin did not specify the exact isomeric nature of his product.[1] The subsequent years saw chemists like Bedall and Otto Fischer attempting to elucidate the structure of Lubavin's product.[1] Their approach involved converting the sulfonic acid to a hydroxyquinoline by fusion with sodium hydroxide, but the results were inconclusive due to the incomplete knowledge of all hydroxyquinoline isomers and the potential for molecular rearrangements under the harsh alkaline fusion conditions.[1]

Further attempts by Fischer to identify the product by converting the sulfonic acid to a nitrile using potassium cyanide also led to confusion.[1] It was later understood that these reactions could induce rearrangements, complicating the identification of the original sulfonic acid isomer.[1] For a period, there was a mistaken belief that the sulfonation of quinoline produced an inseparable mixture of isomers.[1]

Elucidation of the 8-Isomer

It was through the meticulous work of chemists like Claus and Steinitz that the distinct isomers of quinolinesulfonic acid were eventually separated and characterized.[1] A significant breakthrough came with the realization that the 8-isomer possessed considerably lower solubility in water compared to the 5- and 7-isomers, which allowed for its separation by fractional crystallization.[1] This key physical property enabled the isolation of pure this compound, paving the way for its systematic study and utilization in synthesis.

The following diagram illustrates the logical progression of the historical efforts to understand the sulfonation of quinoline:

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃S | [2][3] |

| Molecular Weight | 209.22 g/mol | [2][3] |

| Appearance | Off-white to yellow or brown powder | [2][4] |

| Melting Point | >300 °C | [2][4] |

| Solubility in Water | Moderately soluble | [5] |

| pKa (Predicted) | -1.83 ± 0.40 | [4] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹H NMR | Spectrum available | [3] |

| IR | Characteristic peaks for S=O, C=C, C=N, and aromatic C-H stretches | [6] |

| UV-Vis | Absorbance peaks are characteristic of the quinoline scaffold | [7][8] |

| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 209.01 | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent conversion to important derivatives.

Synthesis of this compound via Sulfonation of Quinoline

This method is a common laboratory and industrial preparation of this compound.

Materials:

-

Quinoline

-

Fuming sulfuric acid (e.g., 65%)

-

Ice water

Procedure:

-

In a three-necked flask equipped with a stirrer, slowly add 100g of quinoline to 250g of 65% fuming sulfuric acid under constant stirring.

-

Maintain the temperature of the reaction mixture below 60°C during the addition of quinoline. The addition should be completed over a period of 3 hours.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Slowly raise the temperature to 120°C and maintain it for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add the sulfonated mixture to 400g of ice water with vigorous stirring.

-

Cool the resulting solution to approximately 5°C to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.[10]

Synthesis of 8-Hydroxyquinoline (B1678124) from this compound

8-Hydroxyquinoline is a valuable chelating agent and a precursor for many pharmaceuticals.

Materials:

-

This compound

-

Sodium hydroxide

-

Water

-

Methanol (catalyst)

-

Autoclave

Procedure:

-

In an autoclave, combine 52g of this compound, 40g of water, 40g of sodium hydroxide, and 5ml of methanol.[10]

-

Seal the autoclave and heat the mixture to 180°C. The pressure will rise to approximately 1.5 MPa.

-

Maintain these conditions for 7 hours to carry out the alkali fusion reaction.

-

After the reaction is complete, cool the autoclave to 60°C and relieve the pressure.

-

Add 100ml of water to the reaction mixture and stir to dissolve the product.

-

The resulting solution contains the sodium salt of 8-hydroxyquinoline, which can be further purified by acidification and extraction or distillation.

Synthesis of 8-Mercaptoquinoline (B1208045) from this compound

8-Mercaptoquinoline is another important derivative with applications in analytical chemistry and as a ligand in coordination chemistry. The synthesis proceeds via the sulfonyl chloride intermediate.

Step 1: Synthesis of Quinoline-8-sulfonyl Chloride

Materials:

-

This compound

-

Phosphorus pentachloride

-

Ice

-

Sodium bicarbonate

-

Ether

Procedure:

-

Thoroughly mix this compound and phosphorus pentachloride.

-

Heat the mixture, which will cause it to liquefy.

-

After cooling, carefully pour the reaction mixture onto crushed ice to decompose any excess phosphorus halides.

-

Neutralize the solution with sodium bicarbonate.

-

Extract the quinoline-8-sulfonyl chloride with ether.

-

The ether extract can be dried and the solvent evaporated to yield the crystalline product.

Step 2: Reduction of Quinoline-8-sulfonyl Chloride to 8-Mercaptoquinoline

Materials:

-

Quinoline-8-sulfonyl chloride

-

Tin (Sn)

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

Dissolve the quinoline-8-sulfonyl chloride in a suitable solvent.

-

Add tin metal and concentrated hydrochloric acid to the solution.

-

Heat the mixture to facilitate the reduction of the sulfonyl chloride to the thiol.

-

After the reaction is complete, remove the excess tin.

-

Neutralize the acidic solution to precipitate the 8-mercaptoquinoline.

-

Collect the product by filtration and purify as needed.

The following diagram illustrates the experimental workflow for the synthesis of 8-mercaptoquinoline from this compound:

Applications in Drug Development and Research

This compound and its derivatives have found numerous applications in the pharmaceutical and research sectors:

-

Analytical Reagent: It is widely used for the detection and quantification of metal ions due to its ability to form stable complexes.[2]

-

Pharmaceutical Intermediate: It serves as a crucial starting material in the synthesis of various pharmaceuticals, including antimalarial drugs and other biologically active compounds.[2][4] The structural motif of quinoline is present in many approved drugs.

-

Building Block for Novel Compounds: The reactivity of the sulfonic acid group allows for its conversion into other functional groups, enabling the synthesis of a wide array of quinoline derivatives for screening in drug discovery programs. For instance, quinoline-8-sulfonamides have been investigated as potential inhibitors of enzymes relevant to cancer metabolism.[11]

-

Agrochemicals: It is also used in the synthesis of agrochemicals.[2]

-

Material Science: this compound is utilized in formulating specialized coatings and polymers.[2]

Conclusion

From its challenging discovery in the 19th century to its current status as a versatile chemical intermediate, this compound has a rich history intertwined with the development of organic and analytical chemistry. Its straightforward synthesis and the reactivity of its functional group have made it an indispensable tool for chemists. The detailed protocols and data presented in this guide are intended to support researchers and professionals in leveraging the full potential of this important compound in their scientific endeavors.

References

- 1. This compound | C9H7NO3S | CID 66561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound | Properties, Uses, Safety Data & Supplier China - High Purity Chemical Manufacturer [sulfonic-acid.com]

- 6. rroij.com [rroij.com]

- 7. Absorption [8-hydroxyquinoline-5-sulfonic Acid] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. 8-Hydroxyquinoline-5-sulfonic acid(84-88-8) IR Spectrum [m.chemicalbook.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 8-Hydroxy-7-iodo-5-quinoline sulfonic acid [webbook.nist.gov]

Methodological & Application

Application Note: HPLC Method for the Determination of 8-Quinolinesulfonic Acid

Introduction

8-Quinolinesulfonic acid is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and as a reagent in analytical chemistry.[1] Its accurate quantification is crucial for quality control in manufacturing processes and for its application in research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound, suitable for researchers, scientists, and drug development professionals. The method employs a reverse-phase C18 column with a simple isocratic mobile phase, ensuring reliable and reproducible results.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for effective separation.

-

Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.

-

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade or purified to 18.2 MΩ·cm)

-

Phosphoric acid (analytical grade)

-

This compound reference standard (purity ≥98%)[1]

-

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Protocols

Preparation of Solutions

-

Mobile Phase Preparation: To prepare the mobile phase, mix acetonitrile and water (containing 0.1% phosphoric acid) in the desired ratio. The mobile phase should be degassed before use to prevent pump cavitation and baseline noise. For Mass-Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid.[2]

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation procedure will vary depending on the matrix. For bulk drug substance, accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. All solutions should be filtered through a 0.45 µm syringe filter before injection to remove any particulate matter.[3]

System Suitability

Before initiating the analysis, the suitability of the chromatographic system must be verified. The system suitability is assessed by making replicate injections (typically five or six) of a standard solution. The acceptance criteria for the system suitability parameters are outlined in the table below.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0[4] |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0%[4] |

| Theoretical Plates | > 2000 |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters and their typical acceptance criteria are summarized below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy | |

| % Recovery | 98.0% - 102.0% |

| Precision | |

| Repeatability (RSD) | ≤ 2.0% |

| Intermediate Precision (RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the HPLC analysis of this compound.

This application note provides a detailed and robust HPLC method for the quantitative determination of this compound. The described method is simple, accurate, and precise, making it suitable for routine analysis in quality control and research environments. The provided protocols and validation data demonstrate the reliability of the method for its intended purpose.

References

Application Notes and Protocols for 8-Quinolinesulfonic Acid as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Quinolinesulfonic acid is a water-soluble derivative of 8-hydroxyquinoline (B1678124) that serves as a versatile fluorescent probe for the detection and quantification of a wide array of metal ions. Its ability to form stable complexes with metal ions often results in a significant change in its fluorescence properties, enabling sensitive and selective detection. This document provides detailed application notes and experimental protocols for the utilization of this compound as a fluorescent chemosensor.

Principle of Detection

The underlying principle of metal ion detection using this compound lies in the chelation of metal ions by the hydroxyl and quinoline (B57606) nitrogen atoms. This complex formation alters the electronic structure of the molecule, leading to either an enhancement ("turn-on") or quenching ("turn-off") of its intrinsic fluorescence. The magnitude of this change in fluorescence intensity is typically proportional to the concentration of the metal ion, allowing for quantitative analysis. The selectivity of the probe for different metal ions can be tuned by controlling the experimental conditions, primarily the pH of the solution.

Data Presentation

Quantitative Data for Metal Ion Detection using this compound and its Derivatives

The following table summarizes the fluorescence response of this compound and its derivatives to various metal ions. Please note that the specific values can vary depending on the experimental conditions such as pH, solvent, and the presence of other substances.

| Metal Ion | Fluorescence Response | Detection Limit | Binding Constant (log K) | Quantum Yield (Φ) | Optimal pH | Reference(s) |

| Zinc (Zn²⁺) | Fluorescence Enhancement | 7 ppb | - | - | 8.0 | [1] |

| Fluorescence Enhancement | 1.6 µg/L | - | - | - | [2] | |

| Cadmium (Cd²⁺) | Strong Fluorescence Enhancement | 1.9 µg/L | - | - | - | [2] |

| Cerium (Ce⁴⁺) | Forms stable complexes | - | log β₁=10.4, log β₂=19.9 | - | 0.5-2.5 | [3] |

Note: Data for this compound and its derivatives are included to provide a broader perspective on their sensing capabilities.

Qualitative Fluorescence Response of Metal-HQS Complexes

A systematic study of 78 metal species with 8-hydroxyquinoline-5-sulfonic acid (HQS) revealed the following qualitative fluorescence properties[4]:

-

Intensely Fluorescent Chelates: Cadmium (most intense in aqueous solution), Magnesium, Zinc.

-

Strongly Fluorescent Chelates: Aluminum, Gallium, Indium, Scandium, Yttrium, Lanthanum.

-

Fluorescent Chelates: A total of 42 out of 78 tested metal species form fluorescent chelates.

-

Fluorescence Quenchers: Iron(III) is a highly effective quencher. Other ions can also quench the fluorescence of fluorescent metal-HQS complexes.

-

Optimal pH Range: Generally between 5 and 8 for most fluorescent complexes.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

-

This compound (Probe) Stock Solution (1 mM):

-

Dissolve 22.52 mg of this compound (MW: 225.22 g/mol ) in 100 mL of deionized water.

-

Store the solution in a dark bottle at 4°C.

-

-

Metal Ion Stock Solutions (10 mM):

-

Prepare individual stock solutions of the desired metal salts (e.g., ZnCl₂, Cd(NO₃)₂, etc.) by dissolving the appropriate amount in deionized water.

-

For example, to prepare a 10 mM ZnCl₂ solution, dissolve 136.30 mg of ZnCl₂ (MW: 136.30 g/mol ) in 100 mL of deionized water.

-

-

Buffer Solutions:

-

Prepare a series of buffer solutions (e.g., acetate (B1210297), phosphate, borate) to control the pH of the experimental medium. The choice of buffer will depend on the target pH range. For example, a 0.2 M acetate buffer can be used for pH ranges around 4-6, and a borate (B1201080) buffer for pH ranges around 8-10.

-

Protocol 2: Determination of Optimal pH for Metal Ion Detection

-

Prepare a series of test solutions in cuvettes, each containing the this compound probe at a final concentration of 10 µM.

-